molecular formula C5H8F3NO B2685276 2,2,2-Trifluoro-N-isopropylacetamide CAS No. 348-76-5

2,2,2-Trifluoro-N-isopropylacetamide

Cat. No. B2685276
CAS RN: 348-76-5
M. Wt: 155.12
InChI Key: PZIGCYLZIFYNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-N-isopropylacetamide is an organic compound with the molecular formula C5H8F3NO . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8F3NO/c1-3(2)9-4(10)5(6,7)8/h3H,1-2H3,(H,9,10) . This indicates that the molecule consists of a trifluoroacetamide group attached to an isopropyl group.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 155.12 .

Scientific Research Applications

  • Kinetic Resolution and Enantioselective Acylation Xu et al. (2009) explored the kinetic resolution of 2,2,2-trifluoro-1-aryl ethanol using (R)-benzotetramisole as a catalyst, revealing the method's applicability in preparing enantiomerically pure 2,2,2-trifluoro-1-aryl ethanol or its ester derivatives (Qing Xu, Hui Zhou, X. Geng, & Peiran Chen, 2009).

  • Oxidative Addition and Iodoamidation Reactions Shainyan et al. (2015) studied the reactions of trifluoroacetamide with alkenes and dienes in an oxidative system, leading to the formation of various 2,2,2-trifluoro-N-(2-iodo-1-R-ethyl)acetamides and other related compounds (B. Shainyan, M. Y. Moskalik, V. V. Astakhova, I. Sterkhova, & I. Ushakov, 2015).

  • Room Temperature Ionic Liquids and Electrochemical Properties Matsumoto et al. (2005) reported on room temperature ionic liquids (RTILs) based on asymmetric amide anions, including 2,2,2-trifluoro-N-(trifluoromethylsulfonyl)acetamide, and their potential as lithium battery electrolytes (H. Matsumoto, H. Sakaebe, & K. Tatsumi, 2005).

  • Rapid Synthesis of Trifluoromethyl-substituted Molecules Mykhailiuk (2020) reviewed the use of 2,2,2-Trifluorodiazoethane, a related compound to trifluoroacetamide, highlighting its role in synthesizing various trifluoromethyl-substituted organic molecules in both academic and industrial research (Pavel K. Mykhailiuk, 2020).

  • Ionic Liquids with Fluorosulfonyl Derivative Anions Gouveia et al. (2017) compared several ionic liquids containing anions based on fluorosulfonyl derivatives, including 2,2,2-trifluoro-N-(trifluoromethylsulfonyl)acetamide, and measured their physical properties, contributing to a broader understanding of such ionic liquids (Andreia S. L. Gouveia, C. Bernardes, L. C. Tomé, E. I. Lozinskaya, Y. Vygodskii, A. Shaplov, J. Lopes, & I. Marrucho, 2017).

  • Trifluoromethyl Tags in 19F NMR Studies of Proteins Ye et al. (2015) evaluated the chemical shift dispersion of various trifluoromethyl probes, including 2,2,2-trifluoro-N-(2-(2-nitrovinyl)phenyl)acetamide, under varying conditions, contributing to the study of protein conformations via 19F NMR (Libin Ye, S. T. Larda, Yi Feng Frank Li, A. Manglik, & R. Prosser, 2015).

  • Synthesis of Functionalized Stable Ketenimines Anary‐Abbasinejad et al. (2009) performed a three-component reaction involving 2,2,2-trifluoro-N-aryl-acetamides, leading to the synthesis of highly functionalized ketenimines, indicating the compound's utility in complex organic syntheses (M. Anary‐Abbasinejad, Mohammad H. Moslemine, & H. Anaraki‐Ardakani, 2009).

  • Photoredox Catalysis in Organic Synthesis Koike and Akita (2016) discussed the use of photoredox catalysis for fluoromethylation of carbon-carbon multiple bonds, where 2,2,2-trifluoro-N-(2-(4-[2,2,2-trifluoro-acetylamino)-phenyl]-buta-1,3-diynyl)-phenyl)-acetamide is a key intermediate in the synthesis of organofluorine compounds (T. Koike & M. Akita, 2016).

Safety and Hazards

The compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with hazard statements H315, H319, and H228 . These statements correspond to skin irritation, serious eye irritation, and flammability, respectively .

properties

IUPAC Name

2,2,2-trifluoro-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO/c1-3(2)9-4(10)5(6,7)8/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIGCYLZIFYNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.